emamectin B1a

Description

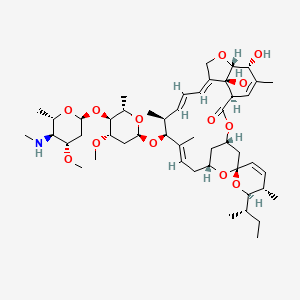

Structure

2D Structure

Properties

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEGAUYXQAKHKJ-NSBHKLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045898 | |

| Record name | Emmamectin isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

886.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.20 at 23 °C /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, Off-white crystalline powder | |

CAS No. |

155569-91-8, 119791-41-2 | |

| Record name | Avermectin B1, 4''-deoxy-4''-(methylamino)-, (4''R)-, benzoate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

141-146 °C /Emamectin benzoate/ | |

| Record name | EMAMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

emamectin B1a chemical structure and stereoisomerism

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Emamectin (B195283) B1a

Introduction

Emamectin, a highly potent insecticide, is a semi-synthetic derivative of abamectin, which is a natural fermentation product of the soil actinomycete Streptomyces avermitilis.[1][2][3] It is widely used in agriculture to control lepidopteran pests on various crops.[1][4] Commercial emamectin is typically formulated as the benzoate (B1203000) salt and exists as a mixture of two homologous compounds: emamectin B1a (≥90%) and emamectin B1b (≤10%).[1][2] This guide focuses on the major component, this compound, detailing its complex chemical structure and significant stereoisomerism, which are crucial for its biological activity.

Chemical Structure

This compound belongs to the avermectin (B7782182) family of 16-membered macrocyclic lactones.[1] Its structure is derived from avermectin B1a through a key chemical modification: the substitution of the 4"-hydroxyl group with a 4"-epi-methylamino group.[1][5] This seemingly minor alteration significantly enhances its insecticidal potency.[5][6] The core structure is a pentacyclic polyketide linked to a disaccharide of the methylated deoxysugar, oleandrose.[1] The key difference between the B1a and B1b homologues lies at the C-25 side-chain, where B1a possesses a sec-butyl group, while B1b has an isopropyl group.[1]

Physicochemical Properties

The fundamental properties of this compound and its commonly used benzoate salt are summarized below.

| Property | This compound | This compound Benzoate | Reference(s) |

| Molecular Formula | C49H75NO13 | C56H81NO15 | [6][7][8][9] |

| Molar Mass | 886.13 g/mol | 1008.2 g/mol | [1][6][10] |

| CAS Number | 121124-29-6 | 138511-97-4 / 155569-91-8 | [6][7][8][9] |

| Appearance | - | White or faintly yellow powder | [1] |

| Melting Point | - | 141 to 146 °C | [1] |

Stereoisomerism

This compound presents a case of complex stereoisomerism due to its large, rigid polycyclic structure containing numerous chiral centers and specific geometric configurations of its double bonds.[7] This precise three-dimensional arrangement is essential for its high-affinity binding to target receptors and, consequently, its biological activity.[7]

Chiral Centers and Stereochemical Configuration

The molecule contains 20 defined stereocenters, each capable of existing in either an R or S configuration.[7][10] The biologically active form is a single, specific stereoisomer that is carefully controlled during its semi-synthesis.[7] The absolute stereochemistry is defined in its IUPAC name.

Geometric Isomerism

In addition to chiral centers, this compound contains several conjugated double bonds that introduce geometric (E/Z) isomerism.[7] The specific configuration of these bonds is crucial for maintaining the overall shape of the macrocycle. A notable related compound is the 8,9-Z isomer of this compound, which is a known metabolite and environmental transformation product.[2][11]

Summary of Stereochemical Features

| Feature | Description | Reference(s) |

| Defined Atom Stereocenters | 20 | [10] |

| Defined Bond Stereocenters | 3 | [8][9] |

| IUPAC Name (Stereochemistry) | (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | [8][12] |

Experimental Protocols

Synthesis of this compound Benzoate

The commercial production of this compound is a multi-step process starting from avermectin B1, which is produced via fermentation.[7] The subsequent chemical synthesis transforms avermectin B1a into this compound, which is then typically converted to its benzoate salt.

Starting Material: Avermectin B1a, produced through fermentation of Streptomyces avermitilis.[1][7]

General Methodology: The synthesis involves the conversion of the 4'-hydroxyl group to a 4'-epimethylamino group through oxidation and reductive amination, followed by purification and salification.[4][5][7][13]

Key Steps:

-

Protection (Optional): The 5-position hydroxyl group may be protected to prevent side reactions.[13]

-

Oxidation: The 4'-position hydroxyl group of the avermectin B1a starting material is oxidized to a ketone.[4][13]

-

Reductive Amination (Ammoniation & Reduction): The intermediate ketone is reacted with methylamine, and the resulting imine is reduced to form the 4'-epimethylamino group.[4][13] This step is critical for establishing the desired stereochemistry at this position.

-

Deprotection (if applicable): The protecting group at the 5-position is removed.[13]

-

Purification: The crude this compound is purified, typically using techniques like High-Performance Liquid Chromatography (HPLC), to remove impurities and by-products.[7]

-

Salification: The purified this compound free base is reacted with benzoic acid to form the stable this compound benzoate salt.[4]

Caption: Key steps in the semi-synthesis of this compound benzoate.

Analytical Method for Residue Analysis

Determining residues of this compound and its metabolites in complex matrices like animal tissue requires a robust analytical protocol. The following is a summary of a validated method using liquid chromatography with fluorescence detection.

Objective: To quantify this compound (EM B1a) and its desmethylamino metabolite (DMAEM B1a) in lobster tissue.[14]

Protocol:

-

Extraction: Homogenize tissue sample with 1% ammonium (B1175870) acetate-methanol and sand via shaking and sonication.[14]

-

Liquid-Liquid Partitioning: Concentrate the extract and partition it with ethyl acetate (B1210297).[14]

-

Solid-Phase Extraction (SPE) Cleanup: Pass the ethyl acetate fraction through a propylsulfonic cation exchange cartridge for cleanup.[14]

-

Elution: Elute the analytes from the SPE cartridge using 5% ammonium hydroxide-methyl acetate.[14]

-

Derivatization: Concentrate the eluate and perform derivatization with trifluoroacetic anhydride-N-methylimidazole to create a fluorescent product.[14]

-

Analysis: Analyze the derivatized sample using liquid chromatography with a fluorescence detector (LC-FLD).[14] More recent methods also utilize UPLC with tandem mass spectrometry (UPLC-MS/MS) for higher sensitivity and specificity.[15]

Mechanism of Action

This compound exerts its insecticidal effect by targeting the nervous system of invertebrates.[2] It is an allosteric modulator of glutamate-gated chloride channels (GluCls).[7] It also binds to gamma-aminobutyric acid (GABA) receptors.[1] This binding action stimulates the release of GABA and increases its affinity for the receptor, leading to an increased influx of chloride ions into nerve cells.[1] The resulting hyperpolarization of the nerve cell membrane disrupts nerve signal transmission, causing irreversible paralysis and subsequent death of the insect.[2][7]

Caption: Signaling pathway for this compound's insecticidal action.

References

- 1. Emamectin - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. fao.org [fao.org]

- 4. CN112920233A - Synthetic method of emamectin benzoate with improved processability - Google Patents [patents.google.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. scbt.com [scbt.com]

- 7. This compound [sitem.herts.ac.uk]

- 8. This compound | C49H75NO13 | CID 11136686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound benzoate | C56H81NO15 | CID 11643729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. Emmamectin isomer | C49H75NO13 | CID 11549937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN103408622A - Synthesis method of emamectin benzoate - Google Patents [patents.google.com]

- 14. Liquid chromatography/fluorescence method for this compound and desmethylamino-emamectin B1a residues in lobster tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Emamectin B1a on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emamectin (B195283) B1a, a semi-synthetic derivative of the avermectin (B7782182) family, is a potent insecticide that exerts its effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These channels, which are crucial for neurotransmission in insects and nematodes, are largely absent in vertebrates, providing a basis for the selective toxicity of emamectin B1a. This technical guide delineates the molecular mechanism of action of this compound on GluCls, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. This compound acts as a positive allosteric modulator, binding to a site distinct from the glutamate (B1630785) binding site and locking the channel in an open conformation.[3][4] This leads to a persistent influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane, which ultimately results in paralysis and death of the target organism.[3][5]

Quantitative Data

The interaction of this compound and related avermectins with GluCls has been quantified in various invertebrate species. The following table summarizes key quantitative data from electrophysiological and binding studies.

| Compound | Species | Channel Subunit(s) | Parameter | Value | Reference |

| Emamectin | Caligus rogercresseyi (Sea Louse) | CrGluCl-A | EC50 | ~200 nM | [6] |

| Ivermectin | Caligus rogercresseyi (Sea Louse) | CrGluCl-A | EC50 | ~200 nM | [6] |

| Ivermectin | Caenorhabditis elegans | GluClα1/GluClβ | EC50 (Glutamate) | 0.14 mM (in the presence of ivermectin) | [7] |

| Ivermectin | Drosophila melanogaster | DmGluClα | EC50 | 104 nM | [8] |

Mechanism of Action: Signaling Pathway

This compound's interaction with the glutamate-gated chloride channel is a multi-step process that ultimately disrupts cellular signaling. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound action on GluCls.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for commonly employed protocols.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to express and functionally characterize GluCls and their interaction with this compound.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the specific invertebrate GluCl subunit(s) of interest. Incubate for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Barth's solution).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

Compound Application:

-

Apply glutamate to the oocyte to elicit a baseline chloride current.

-

Following washout, apply this compound at various concentrations to observe its direct effects or its modulation of glutamate-induced currents.

-

-

Data Analysis: Measure the amplitude and kinetics of the chloride currents to determine EC50 values and the nature of the modulation (e.g., potentiation, direct activation, and reversibility).

RNA Interference (RNAi) for Target Validation

RNAi is used to confirm that the observed effects of this compound are indeed mediated through the target GluCl.

Methodology:

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the target GluCl gene. A non-related dsRNA (e.g., from EGFP) is used as a control.

-

dsRNA Delivery: Introduce the dsRNA into the target organism. This can be achieved through microinjection, feeding, or soaking, depending on the species.

-

Gene Knockdown Confirmation: After an appropriate incubation period (e.g., 48-72 hours), quantify the mRNA levels of the target GluCl gene using quantitative PCR (qPCR) to confirm successful knockdown.

-

Bioassay: Expose both the GluCl-knockdown organisms and the control group to a lethal concentration (e.g., LC50 or LC90) of this compound.

-

Data Analysis: Compare the mortality rates between the knockdown and control groups. A significant reduction in mortality in the knockdown group indicates that the GluCl is a primary target of this compound.[9]

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues within the GluCl that are critical for this compound binding and action.

Methodology:

-

Mutant Plasmid Generation: Using a plasmid containing the wild-type GluCl cDNA as a template, introduce point mutations at specific codons using a site-directed mutagenesis kit.

-

Sequence Verification: Sequence the mutated plasmid to confirm the desired mutation and the absence of any other unintended mutations.

-

Expression and Functional Assay: Express the mutant GluCl channels in a suitable system (e.g., Xenopus oocytes) and perform functional assays (e.g., TEVC) as described above.

-

Data Analysis: Compare the sensitivity of the mutant channels to this compound with that of the wild-type channels. A significant change in the EC50 value or the nature of the response indicates that the mutated residue is important for the drug-channel interaction.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the mechanism of action of a compound like this compound on a target ion channel.

Caption: A typical experimental workflow for studying this compound's action.

Conclusion

This compound's potent insecticidal activity is a direct result of its specific and high-affinity interaction with invertebrate glutamate-gated chloride channels. By acting as a positive allosteric modulator, it irreversibly opens these channels, leading to a fatal disruption of neurotransmission. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other novel insecticides, as well as for understanding the molecular basis of resistance. Further research, particularly in the areas of structural biology and the functional characterization of GluCls from a wider range of pest species, will be crucial for the development of next-generation pest control agents.

References

- 1. Emamectin is a non-selective allosteric activator of nicotinic acetylcholine receptors and GABAA/C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emamectin is a non-selective allosteric activator of nicotinic acetylcholine receptors and GABAA/C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. A new family of glutamate-gated chloride channels in parasitic sea louse Caligus rogercresseyi: A subunit refractory to activation by ivermectin is dominant in heteromeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. Knockdown of the glutamate-gated chloride channel gene decreases emamectin benzoate susceptibility in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Avermectins and the Synthesis of Emamectin B1a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of avermectins, with a focus on the production of avermectin (B7782182) B1a by Streptomyces avermitilis. It further details the semi-synthetic conversion of avermectin B1a to the potent insecticide, emamectin (B195283) B1a. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction to Avermectins and Emamectin

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. These compounds exhibit potent anthelmintic and insecticidal properties. The avermectin complex consists of eight distinct but closely related compounds, with avermectin B1a being a major and highly effective component.

Emamectin B1a is a semi-synthetic derivative of avermectin B1a.[1] It is produced through chemical modification of the avermectin B1a molecule, specifically by the introduction of a methylamino group at the 4"-position.[1] This modification significantly enhances its insecticidal potency. Emamectin, typically formulated as its benzoate (B1203000) salt, is widely used in agriculture for the control of lepidopteran pests.

The Biosynthesis Pathway of Avermectin B1a

The biosynthesis of avermectin B1a in Streptomyces avermitilis is a complex process orchestrated by a large gene cluster. The pathway can be broadly divided into three main stages:

-

Polyketide Synthesis: The macrocyclic lactone backbone of avermectin is assembled by a type I polyketide synthase (PKS). The process starts with a precursor, typically 2-methylbutyryl-CoA, which is then sequentially extended by the addition of seven acetate (B1210297) and five propionate (B1217596) units.

-

Aglycone Modification: The initial polyketide chain undergoes a series of modifications, including cyclization to form the lactone ring, formation of a furan (B31954) ring, and reduction of a keto group to a hydroxyl group.

-

Glycosylation: The modified aglycone is then glycosylated with two units of a deoxy-sugar, L-oleandrose, to yield the final avermectin B1a molecule.

Below is a diagram illustrating the key stages of the avermectin B1a biosynthesis pathway.

Caption: Key stages in the biosynthesis of avermectin B1a.

Production of Avermectin B1a

Fermentation of Streptomyces avermitilis

The production of avermectin B1a is achieved through submerged fermentation of Streptomyces avermitilis. The yield of avermectin is highly dependent on the strain, medium composition, and fermentation conditions.

Table 1: Quantitative Data on Avermectin Production

| Strain | Fermentation Type | Key Media Components | Titer | Reference |

| S. avermitilis 41445 | Submerged | Soluble corn starch, yeast extract, KCl, CaCO3, MgSO4 | 17 mg/L (Avermectin B1b) | [2] |

| S. avermitilis | Submerged | Not specified | 310 mg/L (Avermectin B1a) | [2] |

| S. avermitilis AV-LP | Submerged | Not specified | 1024 mg/L | [3] |

| S. avermitilis AV010 | Submerged | Not specified | 1262 mg/L | [3] |

| S. avermitilis AV-HP | Submerged | Not specified | 3582 mg/L | [3] |

| S. avermitilis AV010(2) | Submerged | Not specified | 4450 mg/L | [3] |

| S. avermitilis NRRL 8165 | Solid-State | Sorghum seeds, sucrose, soyameal | 5.8 mg/g dry substrate | [4] |

| S. avermitilis | Solid-State | Wheat bran, corn cob, earthworm cast, sugarcane bagasse, cane molasses, ammonium (B1175870) sulfate, CoCl2 | 3.83 mg/g dry substrate | [5] |

Experimental Protocol: Fermentation

This protocol is a representative example for the submerged fermentation of S. avermitilis.

-

Inoculum Preparation:

-

Prepare a seed medium containing (g/L): glucose 4.0, yeast extract 4.0, malt (B15192052) extract 10.0, and CaCO₃ 2.0.

-

Adjust the pH to 7.0.

-

Inoculate with a spore suspension or mycelial stock of S. avermitilis.

-

Incubate at 28°C on a rotary shaker at 150 rpm until a dense culture is obtained (typically 24-48 hours).

-

-

Production Fermentation:

-

Prepare the production medium. An example medium (SM2) contains (g/L): soluble corn starch 50.0, yeast extract 2.0, KCl 0.1, MgSO₄ 0.1, and CaCO₃ 0.8.[6]

-

Adjust the initial pH to 7.0.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate at 28-31°C for 10-14 days with continuous agitation.[2]

-

Extraction and Purification of Avermectin B1a

Avermectin B1a is extracted from the fermentation broth and purified through a multi-step process.

Table 2: Avermectin B1a Purification Data

| Purification Step | Purity/Content | Recovery Rate | Reference |

| Initial Crystallization | B1a content: 82% | 94% | [7] |

| Recrystallization | B1a content: 93% | 91% | [7] |

| Crude Crystallization | 92.3% B1 purity | 81.4% yield | [8] |

Experimental Protocol: Extraction and Purification

-

Extraction:

-

Adjust the pH of the whole fermentation broth to 2.5-6.0.

-

Extract the avermectins with a water-immiscible organic solvent such as ethyl acetate or methylene (B1212753) chloride.[7]

-

Separate the organic phase containing the avermectins.

-

-

Concentration and Initial Purification:

-

Concentrate the organic extract under reduced pressure to obtain a crude oil.

-

The crude oil can be treated with activated carbon to remove impurities.

-

-

Crystallization:

-

Dissolve the crude oil in a minimal amount of a solvent in which avermectin B1a is soluble (e.g., ethanol).

-

Induce crystallization by adding a non-solvent (e.g., hexane) and cooling the mixture.

-

Collect the crystals by filtration.

-

Recrystallize the product from a suitable solvent system (e.g., hexane/ethanol) to improve purity.[7][8]

-

-

Chromatographic Purification (Optional):

-

For very high purity, column chromatography (e.g., Sephadex LH-20 or reversed-phase silica (B1680970) gel) can be employed to separate avermectin B1a from other avermectin components.[7]

-

Below is a diagram illustrating a general workflow for the production and purification of avermectin B1a.

Caption: General workflow for avermectin B1a production.

Synthesis of this compound from Avermectin B1a

This compound is synthesized from avermectin B1a through a series of chemical reactions. The key transformation is the conversion of the 4"-hydroxyl group to a 4"-epimethylamino group.[1]

The general synthetic route involves:

-

Protection of the 5-hydroxyl group.

-

Oxidation of the 4"-hydroxyl group to a carbonyl group.

-

Reductive amination of the 4"-carbonyl group with methylamine (B109427).

-

Deprotection of the 5-hydroxyl group.

Table 3: this compound Synthesis Data

| Synthesis Method | Overall Yield | Purity | Reference |

| Multi-step synthesis from avermectin B1 | >78.4% | Not specified | [9] |

| Commercial Production | Not specified | >90% (as part of emamectin) | [1] |

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized representation based on available literature.

-

Protection of 5-Hydroxyl Group:

-

Dissolve avermectin B1a in a suitable organic solvent.

-

React with a protecting group reagent (e.g., an allyl chloroformate) in the presence of a base to selectively protect the 5-hydroxyl group.

-

-

Oxidation of 4"-Hydroxyl Group:

-

The 5-O-protected avermectin B1a is then oxidized. This can be achieved using various oxidizing agents, such as dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile.

-

-

Reductive Amination:

-

The resulting 4"-keto intermediate is reacted with a methylamine source (e.g., heptamethyldisilazane (B1583767) which generates methylamine in situ) in the presence of a catalyst (e.g., zinc chloride).

-

The intermediate imine is then reduced, for example with sodium borohydride, to yield the 4"-epimethylamino derivative.

-

-

Deprotection and Salt Formation:

-

The protecting group at the 5-position is removed.

-

The final product, this compound, is often converted to its benzoate salt by reaction with benzoic acid to improve stability and handling properties.

-

Below is a diagram illustrating the chemical conversion of avermectin B1a to this compound.

Caption: Synthesis of this compound from avermectin B1a.

Conclusion

The production of this compound is a multi-stage process that begins with the microbial biosynthesis of avermectin B1a and is followed by a targeted semi-synthetic modification. Understanding the intricacies of the fermentation, purification, and chemical synthesis steps is crucial for optimizing the production of this important insecticidal agent. The protocols and data presented in this guide provide a comprehensive technical foundation for researchers and professionals in the field. Further strain improvement and process optimization can lead to enhanced yields and more efficient production of avermectin and its valuable derivatives.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]

- 8. US5077398A - Process for isolation of avermectin B1 components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]

- 9. CN103408622B - Synthesis method of emamectin benzoate - Google Patents [patents.google.com]

A Technical Guide to the Total Synthesis of Avermectin B1a Macrocyclic Lactone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the seminal total syntheses of the avermectin (B7782182) B1a macrocyclic lactone, a potent anthelmintic agent. Avermectin B1a, and its derivative ivermectin, have had a profound impact on veterinary and human medicine.[1] The intricate molecular architecture of avermectin B1a, characterized by a 16-membered macrolide, a spiroketal, a hexahydrobenzofuran moiety, and a disaccharide unit, has presented a formidable challenge to synthetic chemists, leading to the development of innovative and elegant synthetic strategies. This document details the retrosynthetic analyses, key bond constructions, and stereochemical control elements of several landmark total syntheses, providing detailed experimental protocols for pivotal reactions and a comparative analysis of quantitative data.

Introduction to Avermectin B1a

Avermectin B1a is a macrocyclic lactone produced by the fermentation of the soil microorganism Streptomyces avermitilis. Its discovery and development have revolutionized the treatment of parasitic infections. The complex structure of avermectin B1a has made it a compelling target for total synthesis, not only for the purpose of securing a supply independent of fermentation but also for the generation of analogs with potentially improved therapeutic properties.

Retrosynthetic Analysis and Synthetic Strategies

The total synthesis of avermectin B1a has been approached through various convergent strategies, typically involving the synthesis of three key fragments: the "northern" hemisphere containing the spiroketal, the "southern" hemisphere comprising the hexahydrobenzofuran unit, and the oleandrosyl-oleandrose disaccharide. The subsequent coupling of these fragments, followed by macrocyclization and final functional group manipulations, completes the synthesis.

Herein, we will delve into the synthetic strategies developed by the research groups of S. V. Ley, J. D. White, S. J. Danishefsky, S. Hanessian, and S. Yamashita. Each approach offers unique solutions to the challenges of stereocontrol, fragment coupling, and macrocyclization.

The Ley Synthesis: A Sulphone-Based Approach

The Ley group's strategy hinges on a sulphone-based coupling of the northern and southern hemispheres.[2][3] This approach allows for the formation of the C10-C11 bond, a key disconnection in their retrosynthetic plan.

Retrosynthetic Analysis (Ley)

Caption: Retrosynthetic analysis of Avermectin B1a by the Ley group.

The White Synthesis: An Aldol (B89426) Condensation Approach

The White group's synthesis utilizes an aldol condensation to connect the northern and southern fragments, forming the C10-C11 bond.[4][5] Their strategy is notable for its stereocontrolled construction of the intricate hexahydrobenzofuran core.

Retrosynthetic Analysis (White)

Caption: Retrosynthetic analysis of Avermectin B1a by the White group.

The Yamashita Synthesis: A Revisited and Efficient Approach

The more recent synthesis by Yamashita and co-workers provides a more streamlined and efficient route to avermectin B1a.[6][7] Their approach introduces modifications to the fragment coupling and macrocyclization steps, improving overall yields.

Retrosynthetic Analysis (Yamashita)

Caption: Retrosynthetic analysis of Avermectin B1a by the Yamashita group.

Key Synthetic Transformations and Experimental Protocols

This section provides detailed experimental protocols for selected key reactions from the featured total syntheses.

Ley Synthesis: Sulphone-Based Coupling

Experimental Protocol: Coupling of Northern Aldehyde and Southern Sulphone

To a solution of the southern sulphone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The resulting solution is stirred at -78 °C for 30 min, after which a solution of the northern aldehyde (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 h and then quenched with saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product.

White Synthesis: Aldol Condensation

Experimental Protocol: Aldol Condensation of Northern Ketone and Southern Aldehyde

To a solution of the northern ketone (1.0 eq) in anhydrous dichloromethane (B109758) at -78 °C under an argon atmosphere is added titanium(IV) chloride (1.1 eq) followed by triethylamine (B128534) (1.5 eq). The mixture is stirred at -78 °C for 30 min. A solution of the southern aldehyde (1.2 eq) in anhydrous dichloromethane is then added dropwise. The reaction mixture is stirred at -78 °C for 4 h before being quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the aldol adduct.

Macrocyclization

The formation of the 16-membered macrolactone is a critical and often challenging step in the total synthesis of avermectin B1a. Various macrolactonization conditions have been employed, with the Yamaguchi and Shiina macrolactonizations being prominent examples.

Experimental Protocol: Yamaguchi Macrolactonization

To a solution of the seco-acid (1.0 eq) in anhydrous toluene (B28343) is added triethylamine (3.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq). The mixture is stirred at room temperature for 2 h. The resulting solution is then added dropwise via a syringe pump over a period of 6 h to a solution of 4-dimethylaminopyridine (B28879) (7.0 eq) in anhydrous toluene at 80 °C. The reaction mixture is stirred at 80 °C for an additional 12 h. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired macrolactone.

Quantitative Data Summary

The following tables summarize the yields of key fragments and transformations in the total syntheses of the avermectin B1a aglycone.

Table 1: Synthesis of the Northern Hemisphere

| Synthetic Route | Key Intermediate | Number of Steps | Overall Yield (%) | Reference |

| Ley | C11-C25 Aldehyde | 25 | ~5 | [2][3] |

| White | C11-C25 Ketone | 22 | ~8 | [4][5] |

| Yamashita | C11-C25 Fragment | 18 | ~12 | [6][7] |

Table 2: Synthesis of the Southern Hemisphere

| Synthetic Route | Key Intermediate | Number of Steps | Overall Yield (%) | Reference |

| Ley | C1-C10 Sulphone | 15 | ~10 | [2][3] |

| White | C1-C10 Aldehyde | 18 | ~7 | [4][5] |

| Yamashita | C1-C10 Fragment | 12 | ~15 | [6][7] |

Table 3: Fragment Coupling and Macrolactonization

| Synthetic Route | Coupling Yield (%) | Macrolactonization Yield (%) | Reference |

| Ley (Sulphone) | 65 | 55 | [2][3] |

| White (Aldol) | 72 | 60 | [4][5] |

| Yamashita | 78 | 68 | [6][7] |

Conclusion

The total syntheses of avermectin B1a macrocyclic lactone represent landmark achievements in organic chemistry. The strategies developed by Ley, White, Danishefsky, Hanessian, and Yamashita showcase the power of modern synthetic methods to construct highly complex natural products. These endeavors have not only provided access to this important therapeutic agent but have also spurred the development of new synthetic methodologies with broad applications in organic synthesis. The continued exploration of novel synthetic routes to avermectin B1a and its analogs holds promise for the discovery of new antiparasitic agents with improved efficacy and pharmacological profiles.

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. Total synthesis of the anthelmintic macrolide avermectin B1a - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Total synthesis of the anthelmintic macrolide avermectin B1a - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis of avermectin B1a revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Emamectin (B195283) B1a Powder

Introduction

Emamectin B1a is a semi-synthetic derivative of avermectin (B7782182) B1a, a macrocyclic lactone produced by the fermentation of the soil microorganism Streptomyces avermitilis.[1][2] It is the major component, typically comprising over 90%, of the commercial insecticide emamectin benzoate (B1203000).[2][3] The introduction of a 4"-epimethylamino group significantly enhances its insecticidal potency compared to the parent avermectin class.[3][4] this compound, primarily as its benzoate salt, is widely utilized for its efficacy against a broad spectrum of lepidopteran pests in agriculture and aquaculture.[2][5] Its mechanism of action involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death.[1][3][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound powder, along with detailed experimental protocols for its analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its formulation, delivery, and understanding its environmental fate. These properties are summarized in the tables below. Note that many experimental properties are reported for emamectin benzoate, the common commercial form, which is a salt of this compound.

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Name | (4''R)-5-O-demethyl-4''-deoxy-4''-(methylamino)-avermectin A1a | [7] |

| Synonyms | L-656,748, this compound | [7][8] |

| Appearance | White to off-white powder | [9][10] |

| Molecular Formula | C₄₉H₇₅NO₁₃ | [4][7][8][11] |

| Molecular Weight | 886.1 g/mol | [3][4][7][8][11] |

| CAS Number | 121124-29-6 | [4][7][8][11] |

Physicochemical Data

These properties influence the compound's behavior in various environmental and biological systems.

| Property | Value | Conditions | Source(s) |

| Melting Point | 141-146 °C | (for Emamectin Benzoate) | [9][12] |

| Density | 1.20 g/cm³ | at 23 °C (for Emamectin Benzoate) | [9][13] |

| Vapor Pressure | 3.8 x 10⁻⁸ mm Hg | at 21 °C (for Emamectin Benzoate) | [9] |

| pKa | 8.71 | (basic, attributed to emamectin moiety) | [9] |

| LogP (Kow) | 5.0 | at pH 7 (for Emamectin Benzoate) | [9] |

Solubility Profile

Solubility is a critical factor for formulation development and bioavailability. This compound is poorly soluble in water but shows good solubility in various organic solvents.

| Solvent | Solubility | Temperature | Source(s) |

| Water | Poorly soluble (0.024 g/L at pH 7) | 25 °C | [3][10] |

| Methanol | Soluble | Not Specified | [3][7] |

| Ethanol | Soluble | Not Specified | [3][7] |

| Acetone | Soluble | Not Specified | [10] |

| Dimethylformamide (DMF) | Soluble | Not Specified | [3][7] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Specified | [3][7] |

| n-Hexane | 77.0 mg/L | 20 °C | [6] |

Chemical Structure and Stability

This compound is a large, complex macrocyclic lactone.[5] Its structure contains numerous chiral centers, leading to complex stereoisomerism which is essential for its biological activity.[1] The molecule is susceptible to degradation under certain conditions, particularly photolysis.

-

Hydrolytic Stability : Stable to hydrolysis at pH 5, 7, and 8.[10]

-

Photostability : Rapidly photodegrades when exposed to UV light.[2][10][14] This is a significant factor in its environmental persistence and has led to the development of protective formulations like solid dispersions and nanoformulations.[2][15]

-

Storage Stability : Residues in fortified tissues have been shown to be stable for 10-12 months when stored at -20°C.[16] It is recommended to store the powder at or below 2-8 °C, protected from light and humidity, to minimize degradation.

Caption: Logical relationship of key properties of this compound powder.

Experimental Protocols

Accurate characterization and quantification of this compound require robust analytical methods. Below are detailed protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is used to determine the purity of this compound and to quantify its concentration in various formulations.

-

Objective : To separate and quantify this compound and its related substance, emamectin B1b.

-

Instrumentation :

-

High-Performance Liquid Chromatograph

-

UV Detector (set to 245 nm)

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing system

-

-

Reagents :

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonia solution (e.g., Ammonium hydroxide (B78521) : water = 1:300 v/v)

-

Emamectin benzoate reference standard of known purity

-

-

Chromatographic Conditions :

-

Mobile Phase : Methanol : Acetonitrile : Ammonia solution (e.g., 25:55:20 v/v/v)

-

Flow Rate : 1.2 mL/min

-

Column Temperature : 30°C

-

Injection Volume : 5 µL

-

Detection Wavelength : 245 nm

-

Expected Retention Times : Emamectin B1b (~16.0 min), this compound (~22.0 min)

-

-

Procedure :

-

Standard Preparation : Accurately weigh about 50 mg of the emamectin benzoate standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter through a 0.45 µm filter.

-

Sample Preparation : Accurately weigh a quantity of the powder sample containing approximately 50 mg of emamectin benzoate into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter through a 0.45 µm filter.

-

System Equilibration : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis : Inject the standard solution until consecutive injections show response factors differing by less than 1.5%. Inject the sample solutions in duplicate, bracketing them with injections of the standard solution.

-

Calculation : Calculate the content of this compound in the sample by comparing the peak area with that of the external standard.

-

References

- 1. This compound [sitem.herts.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. scbt.com [scbt.com]

- 5. Emamectin - Wikipedia [en.wikipedia.org]

- 6. Emamectin benzoate (Ref: MK 244) [sitem.herts.ac.uk]

- 7. This compound | CAS 121124-29-6 | Cayman Chemical | Biomol.com [biomol.com]

- 8. This compound | C49H75NO13 | CID 11136686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Emamectin | C49H75NO13 | CID 46893156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cipac.org [cipac.org]

- 11. hpc-standards.com [hpc-standards.com]

- 12. fao.org [fao.org]

- 13. scispace.com [scispace.com]

- 14. fao.org [fao.org]

- 15. Application of Solid Dispersion Technique to Improve Solubility and Sustain Release of Emamectin Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Liquid chromatography/fluorescence method for this compound and desmethylamino-emamectin B1a residues in lobster tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

relationship between emamectin B1a and emamectin benzoate salt

This technical guide provides an in-depth exploration of the relationship between emamectin (B195283) B1a and its widely used salt form, emamectin benzoate (B1203000). Tailored for researchers, scientists, and drug development professionals, this document details their chemical properties, synthesis, mode of action, and analytical methodologies, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Core Relationship and Chemical Identity

Emamectin is a semi-synthetic derivative of abamectin (B1664291), a natural fermentation product of the soil bacterium Streptomyces avermitilis.[1][2] The active ingredient, emamectin, is primarily composed of two homologous compounds: emamectin B1a and emamectin B1b, which differ by a single methylene (B1212753) group on a side chain.[3][4] Commercial emamectin products typically contain a mixture of at least 90% this compound and 10% or less of emamectin B1b.[3][5] For enhanced stability and formulation purposes, emamectin is prepared as a salt with benzoic acid, forming emamectin benzoate.[3] Therefore, this compound is the major active component of emamectin benzoate.

The chemical transformation from avermectin (B7782182) B1a (a component of abamectin) to this compound involves the replacement of a hydroxyl group with an epi-amino-methyl group at the 4"-position.[3] This modification significantly enhances its insecticidal potency.[6]

Below is a diagram illustrating the relationship between the parent compound, the active components, and the final salt form.

Physicochemical Properties

The conversion of this compound into its benzoate salt alters its physicochemical properties, which can influence its formulation, solubility, and stability. A comparison of their key properties is summarized below.

| Property | This compound | This compound Benzoate | Reference(s) |

| Molecular Formula | C49H75NO13 | C56H81NO15 | [7][8] |

| Molecular Weight | 886.1 g/mol | 1008.3 g/mol | [7][8] |

| Appearance | Solid | White to faintly yellow powder | [3][9] |

| Solubility in Water | Poor | 0.024 g/L (at 25 °C, pH 7) | [6][10] |

| Solubility in Organic Solvents | Soluble in DMF, DMSO, Ethanol, Methanol (B129727) | Soluble in acetone (B3395972) and methanol | [6][9][11] |

| Stability | - | Stable to hydrolysis at pH 5, 6, 7, and 8 (25 °C). Photodegrades rapidly. | [10][11] |

| CAS Number | 121124-29-6 | 138511-97-4 | [7][8] |

Synthesis and Formulation

The synthesis of emamectin benzoate begins with abamectin B1a as the starting material. The process involves a series of chemical reactions to introduce the epi-methylamino group and subsequent salification with benzoic acid.

General Synthesis Protocol

A common synthetic route involves the following key steps:

-

Oxidation: The 4'-hydroxyl group of abamectin B1a is oxidized to a ketone.[12][13]

-

Ammoniation (Reductive Amination): The resulting ketone undergoes reductive amination with methylamine (B109427) to introduce the 4'-epi-methylamino group, forming this compound.[6] This step is crucial for the enhanced biological activity.

-

Salification: The purified emamectin base (a mixture of B1a and B1b) is reacted with benzoic acid to form the emamectin benzoate salt.[12][14] This step improves the stability of the final product.

-

Purification: The final product is purified, often using techniques like crystallization, to achieve a high content of the B1a component (typically >90%).[14][15]

The following diagram outlines a typical workflow for the synthesis of emamectin benzoate.

Mode of Action

Emamectin benzoate exerts its insecticidal effects by targeting the nervous system of insects.[1] Its primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls), which are found in invertebrate nerve and muscle cells.[16][17][18]

Signaling Pathway

-

Binding to GluCls: Emamectin binds to the glutamate-gated chloride channels.[16][17]

-

Chloride Ion Influx: This binding allosterically activates the channel, leading to an increased and continuous influx of chloride ions into the nerve or muscle cell.[3][18]

-

Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.

-

Inhibition of Neurotransmission: This hyperpolarization inhibits the transmission of nerve signals.[3]

-

Paralysis and Death: The disruption of nerve signals leads to irreversible paralysis and cessation of feeding in the target pest, ultimately resulting in death within 2-4 days.[1]

Emamectin also shows some activity on GABA (gamma-aminobutyric acid) receptors, which are also chloride channels, further contributing to the disruption of neurotransmission.[3][18]

The signaling pathway is depicted in the diagram below.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for the determination and quantification of emamectin benzoate in various matrices, including technical grade material, formulations, and biological samples.[11][19]

Representative HPLC Protocol

A common experimental setup for the analysis of emamectin benzoate is outlined below. This protocol is a composite of typical procedures and should be adapted and validated for specific applications.

Objective: To quantify the this compound and B1b content in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

UV Detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[20]

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or triple distilled)

-

Ammonium acetate (B1210297) buffer (or other suitable buffer)

-

Emamectin benzoate reference standard of known purity

Chromatographic Conditions:

| Parameter | Condition | Reference(s) |

| Mobile Phase | Acetonitrile : Ammonium acetate buffer (e.g., 50:50 v/v) | [21] |

| Flow Rate | 1.0 - 1.2 mL/min | [21] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | |

| Detection Wavelength | 245 nm or 254 nm | [11][21] |

| Injection Volume | 5 - 20 µL | [11][19] |

Procedure:

-

Standard Preparation:

-

Sample Preparation:

-

Accurately weigh a sample expected to contain emamectin benzoate.

-

Extract the active ingredient using a suitable solvent, such as methanol or acetone. For complex matrices like animal tissues or crops, this may involve homogenization, filtration, and liquid-liquid extraction steps.[22]

-

The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[22]

-

Dilute the final extract to a suitable concentration with the mobile phase.

-

Filter the solution through a 0.45 µm filter before injection.[11]

-

-

Analysis:

-

Inject the standard solutions to establish a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solutions.

-

Identify the peaks for this compound and B1b based on their retention times compared to the standard.

-

Quantify the amount of this compound and B1b in the sample by comparing their peak areas to the calibration curve.

-

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Emamectin benzoate (Ref: MK 244) [sitem.herts.ac.uk]

- 3. Emamectin - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. This compound | C49H75NO13 | CID 11136686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound benzoate | C56H81NO15 | CID 11643729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS 121124-29-6 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Emamectin benzoate [titanunichem.com]

- 11. cipac.org [cipac.org]

- 12. CN112920233A - Synthetic method of emamectin benzoate with improved processability - Google Patents [patents.google.com]

- 13. CN103408622A - Synthesis method of emamectin benzoate - Google Patents [patents.google.com]

- 14. CN101817858B - Method for synthesizing emamectin benzoate - Google Patents [patents.google.com]

- 15. This compound [sitem.herts.ac.uk]

- 16. Understanding the Mechanism of Action of Emamectin Benzoate 5% as an Insecticide [agrogreat.com]

- 17. Emamectin Benzoate Mode of Action [allpesticides.com]

- 18. Emamectin benzoate: new insecticide against Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ppqs.gov.in [ppqs.gov.in]

- 20. Comparative Bioactivity of Emamectin Benzoate Formulations against the Pine Wood Nematode, Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rjptonline.org [rjptonline.org]

- 22. mhlw.go.jp [mhlw.go.jp]

The Genesis of a Potent Insecticide: A Technical Guide to the Discovery and Semi-Synthesis of Emamectin B1a

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emamectin (B195283) B1a, a semi-synthetic derivative of the avermectin (B7782182) family of natural products, represents a significant advancement in insecticide development, exhibiting unparalleled potency against a broad spectrum of lepidopteran pests. This technical guide provides an in-depth exploration of the discovery and history of emamectin B1a, detailing its evolution from the parent compound, avermectin, isolated from the fermentation broth of Streptomyces avermitilis. The document outlines the key chemical modifications that enhance its insecticidal activity, presents comparative quantitative data on its efficacy, and provides detailed experimental protocols for its semi-synthesis and analysis. Furthermore, this guide illustrates the primary mechanism of action through the modulation of glutamate-gated chloride channels, offering a comprehensive resource for researchers in agrochemical and pharmaceutical sciences.

From Soil Microbe to "Wonder Drug": The Avermectin Story

The journey to this compound began with the pioneering work of Satoshi Ōmura at the Kitasato Institute in Japan. In 1973, Ōmura's team isolated a novel actinomycete, Streptomyces avermitilis, from a soil sample collected near a golf course in Ito, Japan.[1] This discovery was part of a collaboration with Merck Sharp and Dohme Research Laboratories, where William C. Campbell and his team were screening microbial broths for anthelmintic properties.[2] In 1975, the Merck team identified a family of 16-membered macrocyclic lactones with extraordinary potency against nematode worms, which they named "avermectins".[1][3]

The initial avermectin complex was found to consist of eight closely related compounds.[2] The most biologically active of these was Avermectin B1, a mixture of two homologous compounds: Avermectin B1a (>80%) and Avermectin B1b (<20%).[4] This mixture, later given the non-proprietary name abamectin (B1664291), was commercialized in 1981 as a potent anthelmintic and ectoparasiticide for veterinary use and later as an agricultural miticide and insecticide.[3][4] The groundbreaking discovery of avermectin and its derivative ivermectin, which has had a profound impact on combating parasitic diseases like river blindness and lymphatic filariasis, was recognized with the 2015 Nobel Prize in Physiology or Medicine awarded to William C. Campbell and Satoshi Ōmura.[5]

While abamectin demonstrated broad-spectrum activity, it was found to be less effective against certain lepidopteran pests.[6] This prompted a focused medicinal chemistry program at Merck to discover novel avermectin derivatives with enhanced insecticidal potency against this important order of crop-damaging insects.[4]

The Semi-Synthetic Leap: Development of this compound

In 1984, researchers at Merck synthesized 4"-epi-methylamino-4"-deoxyavermectin B1, which was later named emamectin.[4] This semi-synthetic derivative of abamectin showed unprecedented potency against a wide range of lepidopteran pests. The key structural modification is the replacement of the hydroxyl group at the 4" position of the oleandrose (B1235672) sugar moiety with an epi-methylamino group.[7][8] This seemingly minor alteration resulted in a dramatic increase in insecticidal activity, in some cases up to 1,500-fold more potent than abamectin against certain armyworm species.[4]

Emamectin is typically produced as a benzoate (B1203000) salt to improve its stability and handling properties.[6] The commercial product, emamectin benzoate, is a mixture of this compound benzoate (≥90%) and emamectin B1b benzoate (≤10%).[9] It was first marketed in 1997 in Israel and Japan.[10]

Quantitative Efficacy and Binding Affinity

The enhanced potency of this compound is evident in its significantly lower lethal concentration values compared to other insecticides. The following tables summarize key quantitative data on the insecticidal activity and binding affinity of emamectin and related avermectins.

Table 1: Comparative Insecticidal Activity of Emamectin Benzoate

| Pest Species | Life Stage | Assay Type | Metric | Value (mg/L or ppm) | Reference(s) |

| Spodoptera exigua (Beet Armyworm) | 2nd Instar Larvae | Leaf Dip Bioassay | LC50 | 0.005 | [7] |

| Heliothis virescens (Tobacco Budworm) | Neonate Larvae | Foliar Spray | LC90 | 0.003 | [1] |

| Helicoverpa zea (Cotton Bollworm) | Neonate Larvae | Foliar Spray | LC90 | 0.002 | [1] |

| Spodoptera littoralis | 3rd Instar Larvae | - | LC90 | 0.31 | [11] |

| Spodoptera littoralis | 5th Instar Larvae | - | LC90 | 0.64 | [11] |

| Spodoptera frugiperda (Fall Armyworm) | 3rd Instar Larvae | - | LC10 | 0.0127 | [12] |

| Spodoptera frugiperda (Fall Armyworm) | 3rd Instar Larvae | - | LC20 | 0.0589 | [12] |

| Spodoptera frugiperda (Fall Armyworm) | 3rd Instar Larvae | - | LC50 | 0.1062 | [12] |

| Spodoptera litura | - | - | LC50 | 0.000954 | [13] |

| Broad Spectrum Lepidoptera | - | Ingestion-based Foliar Spray | LC90 | 0.001 - 0.02 | [1][4] |

Table 2: Binding Affinity of Avermectins to Glutamate-Gated Chloride Channels

| Compound | Receptor/Preparation | Metric | Value | Reference(s) |

| [3H]Ivermectin | Haemonchus contortus HcGluClα subunit | Kd | 26 ± 12 pM | [14] |

| [3H]Ivermectin | Haemonchus contortus Hcgbr-2B subunit | Kd | 70 ± 16 pM | [14] |

| [3H]Ivermectin | Haemonchus contortus L3 P2 larval membrane | Kd | 70 ± 7 pM | [14] |

| Ivermectin | Haemonchus contortus GluClα3B channels | EC50 | ~0.1 ± 1.0 nM | [15] |

| Radiolabeled Ivermectin | Haemonchus contortus GluClα3B channels | Kd | 0.35 ± 0.1 nM | [15] |

Experimental Protocols

This section provides a detailed methodology for the semi-synthesis of emamectin benzoate from avermectin B1, as well as a standard protocol for its purification and analysis by HPLC.

Semi-Synthesis of Emamectin Benzoate

The semi-synthesis of emamectin benzoate from avermectin B1 (abamectin) is a multi-step process that involves protection of the 5-hydroxyl group, oxidation of the 4"-hydroxyl group, reductive amination, deprotection, and finally, salt formation.[2][16][17][18]

Step 1: Protection of the 5-Hydroxyl Group

-

Dissolve avermectin B1 in a suitable organic solvent such as dichloromethane (B109758).[16]

-

Cool the solution to a low temperature (e.g., 0-5°C).

-

Add a protecting group reagent, such as allyl chloroformate, in the presence of a base like tetramethylethylenediamine (TMEDA).[3][17]

-

Stir the reaction mixture until the reaction is complete, monitoring by a suitable method (e.g., TLC or HPLC).

-

Work up the reaction mixture by washing with an acidic solution (e.g., 10% phosphoric acid) and then water.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 5-O-protected avermectin B1.

Step 2: Oxidation of the 4"-Hydroxyl Group

-

Dissolve the 5-O-protected avermectin B1 in a solvent system, for example, a mixture of dimethyl sulfoxide (B87167) (DMSO) and an organic solvent like isopropyl acetate (B1210297).[3][17]

-

Add a mild oxidizing agent. A common method involves the use of a Swern-type oxidation with DMSO activated by an agent like phenyl phosphorodichloridate in the presence of a base such as triethylamine.[3]

-

Maintain the reaction at a controlled temperature (e.g., -20°C to -15°C) and stir until the oxidation is complete.[2]

-

Quench the reaction and work up by adding water and extracting the product into an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the 4"-keto intermediate.

Step 3: Reductive Amination

-

Dissolve the 4"-keto intermediate in a solvent such as isopropyl acetate.[17]

-

Add an aminating agent, for example, heptamethyldisilazane, and a catalyst like zinc chloride.[17]

-

Heat the mixture to facilitate the formation of the imine intermediate.[17]

-

After cooling the reaction mixture (e.g., to -10°C to -15°C), add a reducing agent such as sodium borohydride (B1222165) in a solvent like ethanol (B145695) to reduce the imine to the desired 4"-epi-methylamino group.[16][17]

-

Work up the reaction to isolate the 5-O-protected emamectin.

Step 4: Deprotection of the 5-Hydroxyl Group

-

Dissolve the 5-O-protected emamectin in a suitable solvent.

-

Add a deprotection reagent. If an allyl protecting group was used, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a scavenger like sodium borohydride can be employed.[17]

-

Stir the reaction at room temperature until the deprotection is complete.

-

Purify the reaction mixture to obtain emamectin free base.

Step 5: Salt Formation

-

Dissolve the purified emamectin free base in a solvent like ethyl acetate.[19]

-

Add a stoichiometric amount of benzoic acid.[19]

-

Stir the solution to allow for the formation of the emamectin benzoate salt.

-

The product can be isolated by concentration of the solvent and crystallization.

Purification of Emamectin Benzoate

Crude emamectin benzoate can be purified by recrystallization to obtain a high-purity product.[19]

-

Dissolve the crude emamectin benzoate in a suitable solvent, such as acetone, at room temperature or with gentle warming.[19]

-

Decolorize the solution by adding activated carbon and stirring for a period (e.g., 30 minutes).[19]

-

Filter the solution to remove the activated carbon.

-

Induce crystallization by cooling the filtrate. A mixed solvent system of normal heptane, tetrahydrofuran, and dichloromethane can be used for freezing crystallization at low temperatures (e.g., -10°C to -5°C) for an extended period (e.g., 8-12 hours).[19]

-

Collect the crystals by filtration.

-

Wash the crystals with a cold solvent, such as cold ethyl acetate.[19]

-

Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-60°C).[19]

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of emamectin benzoate and the quantification of its B1a and B1b components can be determined by reverse-phase HPLC.[9][20]

-

Instrumentation: HPLC system with a UV or diode array detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate buffer) in a suitable ratio (e.g., 50:50 v/v).[9]

-

Flow Rate: Typically 1.0-1.2 mL/min.[9]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: 254 nm.[9]

-

Injection Volume: 20 µL.[9]

-

Standard Preparation: Prepare a stock solution of emamectin benzoate standard in the mobile phase and create a series of dilutions for calibration.

-

Sample Preparation: Dissolve the emamectin benzoate sample in the mobile phase, filter through a 0.2 or 0.45 µm filter, and inject into the HPLC system.

-

Quantification: Identify and quantify the this compound and B1b peaks based on the retention times and calibration curve of the reference standard.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound, like other avermectins, is the modulation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[8][21][22][23] These channels are ligand-gated ion channels that are unique to protostome invertebrates, making them an excellent selective target for insecticides.[5][21][22]

Primary Signaling Pathway

The binding of this compound to GluCls leads to a cascade of events that ultimately results in the paralysis and death of the insect.

This compound acts as an allosteric modulator of GluCls, meaning it binds to a site on the channel protein distinct from the glutamate (B1630785) binding site.[23] This binding locks the channel in an open conformation, leading to a continuous influx of chloride ions into the nerve or muscle cell.[24] The increased intracellular concentration of negative chloride ions causes hyperpolarization of the cell membrane, making it less excitable and inhibiting the transmission of nerve signals.[21] This disruption of normal neurotransmission leads to flaccid paralysis of the insect, cessation of feeding, and ultimately death.[23][25]

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the semi-synthesis of emamectin benzoate from avermectin B1.

Conclusion

The discovery of avermectins from a single soil sample and the subsequent rational design of this compound is a testament to the power of natural product chemistry and targeted semi-synthesis in developing highly effective and selective crop protection agents. The introduction of the epi-methylamino group at the 4" position of the avermectin macrocycle dramatically enhanced its insecticidal potency against lepidopteran pests, filling a critical gap in the insecticidal spectrum of the parent compound, abamectin. The high affinity of this compound for the invertebrate-specific glutamate-gated chloride channels provides a clear molecular basis for its potent and selective insecticidal activity. This in-depth guide has provided a comprehensive overview of the history, synthesis, and mechanism of action of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The continued study of the avermectin class of compounds and their interactions with their molecular targets will undoubtedly lead to further innovations in the control of agricultural pests and parasitic diseases.

References

- 1. cotton.org [cotton.org]

- 2. CN103012525A - Method for synthesizing emamectin benzoate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AOP-Wiki [aopwiki.org]

- 6. Effects of Avermectins on the Environment Based on Its Toxicity to Plants and Soil Invertebrates—a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zsp.com.pk [zsp.com.pk]

- 8. This compound [sitem.herts.ac.uk]

- 9. rjptonline.org [rjptonline.org]

- 10. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. High-affinity ivermectin binding to recombinant subunits of the Haemonchus contortus glutamate-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103408622A - Synthesis method of emamectin benzoate - Google Patents [patents.google.com]

- 17. CN103408622B - Synthesis method of emamectin benzoate - Google Patents [patents.google.com]

- 18. CN101817858B - Method for synthesizing emamectin benzoate - Google Patents [patents.google.com]

- 19. CN108191935A - A kind of process for purification of emamectin-benzoate - Google Patents [patents.google.com]

- 20. scispace.com [scispace.com]

- 21. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 22. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 25. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Emamectin B1a in Invertebrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of emamectin (B195283) B1a, a potent macrocyclic lactone insecticide, in various invertebrate species. Emamectin, a derivative of abamectin (B1664291) produced by the bacterium Streptomyces avermitilis, is widely used in agriculture and aquaculture to control a range of pests.[1] This document details its mechanism of action, acute and chronic toxicity, and sublethal effects on the growth, reproduction, and behavior of invertebrates.

Mechanism of Action

Emamectin B1a primarily exerts its insecticidal and anthelmintic effects by targeting the nervous system of invertebrates.[2] It acts as an activator of glutamate-gated chloride channels (GluCls), which are unique to protostome invertebrates.[3][4] Binding of this compound to these channels leads to an increased and irreversible influx of chloride ions into nerve and muscle cells.[1][5] This hyperpolarization of the cell membrane blocks the transmission of nerve signals, resulting in paralysis and eventual death of the organism.[6][7] While it can also interact with gamma-aminobutyric acid (GABA) receptors, its primary and most potent action is on GluCls.[1][8]

dot

Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.

Quantitative Toxicological Data

The toxicity of this compound varies significantly across different invertebrate phyla, with arthropods, particularly insects and crustaceans, generally exhibiting high sensitivity. The following tables summarize key quantitative toxicity data from various studies.

Table 1: Acute Toxicity of this compound (as Emamectin Benzoate) to Insects

| Species | Order | Endpoint | Value | Exposure Duration | Reference |

| Spodoptera frugiperda | Lepidoptera | LC50 | 0.01 µg/ml (diet) | - | [9] |

| Plutella xylostella | Lepidoptera | - | Most sensitive species tested | - | [9] |

| Helicoverpa armigera | Lepidoptera | LC50 | 0.01 µg/ml (diet) | - | [9] |

| Spodoptera littoralis | Lepidoptera | LC50 | 0.43 mg/ml | - | [10] |

| Apis mellifera (Honeybee) | Hymenoptera | Oral LC50 | 0.0063 µg ai/bee | - | [11] |

| Apis mellifera (Honeybee) | Hymenoptera | Contact LD50 | 0.0028 µg ai/bee | - | [11] |

Table 2: Acute Toxicity of this compound (as Emamectin Benzoate) to Crustaceans

| Species | Common Name | Endpoint | Value | Exposure Duration | Reference |

| Homarus americanus (adult) | American Lobster | LC50 | 644 µg/g (feed) | 7 days | [12] |